2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring fused with a thiophene and pyridine moiety
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and pyridine groups. Common reagents used in these reactions include acetic anhydride, thiophene-3-carboxaldehyde, and pyridine-3-carboxaldehyde. The reaction conditions usually involve heating under reflux and the use of catalysts such as palladium or copper salts.
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzodiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium fluoride.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptotic pathways.
Comparison with Similar Compounds
Similar compounds to 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide include:
2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: This compound also features a benzotriazole ring and is used in similar applications.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethylamine: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-18(11-23-13-22-16-5-1-2-6-17(16)23)21-10-14-4-3-8-20-19(14)15-7-9-25-12-15/h1-9,12-13H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVUUOSEMRIBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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